molecular formula C15H14O3 B14562013 [3-(Hydroxymethyl)phenyl](4-hydroxy-3-methylphenyl)methanone CAS No. 62064-88-4

[3-(Hydroxymethyl)phenyl](4-hydroxy-3-methylphenyl)methanone

Cat. No.: B14562013
CAS No.: 62064-88-4
M. Wt: 242.27 g/mol
InChI Key: XBSCHGWCQBUJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)phenylmethanone is an organic compound with a complex structure that includes both hydroxyl and methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)phenylmethanone typically involves the reaction of 3-(hydroxymethyl)benzaldehyde with 4-hydroxy-3-methylbenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography can ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(Hydroxymethyl)phenylmethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Hydroxymethyl)phenylmethanone exerts its effects involves interactions with various molecular targets. The hydroxyl and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methylacetophenone: Similar structure but lacks the hydroxymethyl group.

    Methanone, (3-methylphenyl)phenyl-: Similar structure but lacks the hydroxyl group.

    3-Hydroxy-4-methoxyphenylacetic acid: Contains a methoxy group instead of a methyl group.

Uniqueness

3-(Hydroxymethyl)phenylmethanone is unique due to the presence of both hydroxyl and methyl groups on the phenyl rings, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

62064-88-4

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

[3-(hydroxymethyl)phenyl]-(4-hydroxy-3-methylphenyl)methanone

InChI

InChI=1S/C15H14O3/c1-10-7-13(5-6-14(10)17)15(18)12-4-2-3-11(8-12)9-16/h2-8,16-17H,9H2,1H3

InChI Key

XBSCHGWCQBUJQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC(=C2)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.